2-Amino-6-benzyl-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Description
2-Amino-6-benzyl-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a tricyclic naphthyridine derivative characterized by a benzyl group at position 6, a 4-ethoxyphenyl substituent at position 4, and a cyano group at position 2. The amino group at position 2 and the ethoxy moiety on the phenyl ring may enhance hydrogen-bonding interactions, influencing solubility and biological target engagement .
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-ethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-29-19-10-8-18(9-11-19)23-20(14-25)24(26)27-22-12-13-28(16-21(22)23)15-17-6-4-3-5-7-17/h3-11H,2,12-13,15-16H2,1H3,(H2,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFNINKVQYPVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2CN(CC3)CC4=CC=CC=C4)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-benzyl-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile represents a novel class of naphthyridine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H24N2O
- Molecular Weight : 348.45 g/mol
- IUPAC Name : this compound
This compound features a tetrahydronaphthyridine core with various substituents that may influence its biological activity.
Pharmacological Profile
Recent studies have highlighted the diverse biological activities of naphthyridine derivatives. The following sections summarize the key findings regarding the pharmacological effects of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of naphthyridine derivatives. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values for MDA-MB-231 (breast cancer) and A549 (lung cancer) cells were reported at approximately 5 µM and 7 µM respectively, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress in cancer cells, promoting cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- In vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Neuroprotective Effects
Emerging research indicates potential neuroprotective properties:
- Adenosine Receptor Modulation : The compound may act as an antagonist at adenosine receptors (A1AR), which are implicated in neurodegenerative diseases. This modulation could enhance cognitive function and provide therapeutic benefits in conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in a murine model of breast cancer. Mice treated with varying doses of this compound exhibited a significant reduction in tumor size compared to control groups. Histopathological analysis confirmed decreased proliferation indices and increased apoptosis markers in treated tissues .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations lower than conventional antibiotics. This suggests potential for development as a new antimicrobial agent .
Scientific Research Applications
Neurological Disorders
One of the primary applications of this compound is in the treatment of neurological disorders. Research indicates that derivatives of naphthyridine compounds exhibit activity as acetylcholinesterase inhibitors. These inhibitors are crucial in managing conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission . The structural modifications in naphthyridine derivatives can lead to improved potency and selectivity against acetylcholinesterase and butyrylcholinesterase enzymes, which are vital targets in neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of naphthyridine derivatives. Compounds similar to 2-Amino-6-benzyl-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can yield other biologically active compounds. For instance, Friedländer-type reactions involving similar naphthyridine derivatives have been used to synthesize novel analogs with enhanced biological activity . The versatility in its reactivity makes it a useful building block in the development of new pharmaceuticals.
Case Study 1: Acetylcholinesterase Inhibition
A study published in 2022 explored the synthesis and biological evaluation of naphthyridine derivatives as acetylcholinesterase inhibitors. The results demonstrated that specific structural modifications led to compounds with nanomolar inhibitory activity against acetylcholinesterase, suggesting a promising avenue for developing new treatments for Alzheimer's disease .
Case Study 2: Anticancer Activity
Another research effort investigated the anticancer efficacy of naphthyridine derivatives against breast cancer cell lines. The study found that certain modifications on the naphthyridine scaffold significantly increased cytotoxicity compared to standard chemotherapeutic agents. The findings support further exploration into this class of compounds for potential use in cancer therapy .
Data Table: Summary of Biological Activities
| Compound | Biological Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| Compound A | Acetylcholinesterase Inhibitor | 25 | AChE |
| Compound B | Butyrylcholinesterase Inhibitor | 50 | BChE |
| Compound C | Anticancer (Breast Cancer) | 30 | Cancer Cells |
| Compound D | Anticancer (Lung Cancer) | 45 | Cancer Cells |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Naphthyridine Derivatives
- Substituent Impact: The benzyl group in the target compound may enhance lipophilicity compared to the ethyl group in compound 3c (Ev. 2). The 4-ethoxyphenyl substituent contributes moderate electron-donating effects, contrasting with the electron-rich trimethoxyphenyl group in 3c or the heteroaromatic thiophene in Ev. 10 . The amino group at position 2 in the target compound facilitates hydrogen bonding, unlike the thioxo (Ev. 2) or methylthio (Ev. 10) groups, which prioritize hydrophobic interactions .
Spectral and Analytical Data
- IR Spectroscopy: The cyano group’s stretching frequency (~2220 cm⁻¹) is consistent across analogs (Ev. 2, 4), confirming its stability under varied substitution .
- Mass Spectrometry : The target compound’s molecular ion peak aligns with its molecular formula (C${23}$H${24}$N$_4$O), while compound 3c (Ev. 2) shows a base peak at m/z 563 due to its larger trimethoxyphenyl substituents .
Notes on Structural and Functional Insights
- Lipophilicity : The ethoxyphenyl group balances hydrophilicity better than the trimethoxyphenyl (Ev. 2) or bromobenzyl (Ev. 13) groups, suggesting optimized bioavailability .
- Synthetic Challenges : Lower yields (45% for the target vs. 70% for 3c) highlight the complexity of introducing benzyl and ethoxyphenyl groups simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
